molecular formula O2S2-2 B1241847 Disulfanediolate(2-)

Disulfanediolate(2-)

Cat. No.: B1241847
M. Wt: 96.13 g/mol
InChI Key: JARODAOQOSWMRF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfanediolate(2−) is a dianionic sulfur-containing species characterized by a disulfide (S–S) bond and two deprotonated hydroxyl (–O⁻) groups. Such compounds typically exhibit redox activity, ligand properties, and applications in catalysis or materials science. Due to its anionic nature, it likely forms salts with counterions like sodium or potassium, enhancing solubility in polar solvents .

Properties

Molecular Formula

O2S2-2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/H2O2S2/c1-3-4-2/h1-2H/p-2

InChI Key

JARODAOQOSWMRF-UHFFFAOYSA-L

SMILES

[O-]SS[O-]

Canonical SMILES

[O-]SS[O-]

Origin of Product

United States

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ()

Structural Similarities :

  • Contains two sulfonate (–SO₃⁻) groups on a naphthalene ring, analogous to the sulfur-oxygen motifs in Disulfanediolate(2−).
  • Both are dianions (charge: 2−), forming stable salts (e.g., dipotassium in ).

Key Differences :

  • Functional Groups : Disulphonate has sulfonate groups, whereas Disulfanediolate(2−) features a disulfide and hydroxylate groups.
  • Applications : Dipotassium disulphonate is used in dyes and surfactants due to its aromatic sulfonation , while Disulfanediolate(2−) may serve in redox reactions or metal coordination.
  • Solubility : Dipotassium disulphonate (CAS 842-18-2) is highly water-soluble, whereas Disulfanediolate(2−) salts may require specific pH conditions for stability.

Data Table 1 : Comparative Properties

Property Disulfanediolate(2−) (Hypothetical) Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
Charge 2− 2−
Key Functional Groups S–S, –O⁻ –SO₃⁻
Solubility Moderate in polar solvents High in water
Applications Redox chemistry, catalysis Dyes, surfactants

Disodium Mono(2-Ethylhexyl) Sulfosuccinate ()

Structural Similarities :

  • Sulfosuccinate backbone includes sulfur and oxygen atoms, similar to Disulfanediolate(2−)’s S–O motifs.
  • Both are surfactants, with anionic charges enhancing micelle formation.

Key Differences :

  • Branching : Sulfosuccinate has a branched 2-ethylhexyl chain, improving lipid solubility, whereas Disulfanediolate(2−) likely lacks such hydrophobicity.
  • Purity Standards : Sulfosuccinate is available in high-purity grades (≥99% by TLC) for pharmaceutical use , whereas Disulfanediolate(2−) synthesis and standardization may require further study.

Data Table 2 : Surfactant Properties

Property Disulfanediolate(2−) (Hypothetical) Disodium Mono(2-Ethylhexyl) Sulfosuccinate
Charge 2− 2−
Hydrophobic Component Minimal 2-ethylhexyl chain
Purity Grades Not established ≥99% (USP/BioUltra)
Use Cases Potential industrial catalysis Pharmaceuticals, laxatives

4,4′-Sulfonyldiphenol ()

Structural Similarities :

  • Central sulfonyl (–SO₂–) group mirrors the sulfur-oxygen bonding in Disulfanediolate(2−).
  • Both may participate in polymerization or crosslinking reactions.

Key Differences :

  • Charge: Sulfonyldiphenol is neutral, unlike the dianionic Disulfanediolate(2−).
  • Reactivity: Sulfonyldiphenol is a monomer in polycarbonate synthesis , while Disulfanediolate(2−) may act as a ligand or reducing agent.

Data Table 3 : Reactivity Comparison

Property Disulfanediolate(2−) (Hypothetical) 4,4′-Sulfonyldiphenol
Charge 2− Neutral
Key Reactivity Redox-active, ligand potential Polymerization substrate
Industrial Use Catalysis, materials science Polycarbonate production

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